molecular formula C13H17ClN2 B13721062 2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride CAS No. 1171518-73-2

2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride

Cat. No.: B13721062
CAS No.: 1171518-73-2
M. Wt: 236.74 g/mol
InChI Key: WINOEYNNUANKEH-UHFFFAOYSA-N
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Description

2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C₁₃H₁₆N₂·HCl and a molecular weight of 236.74 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an amino group, two methyl groups, and an ethyl group attached to a quinoline ring.

Preparation Methods

The synthesis of 2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with additional considerations for cost-effectiveness and yield optimization.

Chemical Reactions Analysis

2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is used in biochemical research to study enzyme interactions and protein-ligand binding. It can serve as a probe to investigate biological pathways.

    Medicine: Research into potential therapeutic applications of this compound is ongoing. It may have potential as a lead compound for the development of new drugs.

    Industry: In industrial settings, it can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The amino group and the quinoline ring play crucial roles in its binding to proteins and enzymes. This compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride can be compared with other similar compounds, such as:

Biological Activity

2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride is a quinoline derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which facilitates various interactions within biological systems. The following sections will delve into its synthesis, biological evaluations, and potential applications based on recent research findings.

The synthesis of this compound typically involves multi-step organic reactions. The introduction of amino and alkyl groups at specific positions on the quinoline ring enhances its solubility and biological activity. The compound's structure can be represented as follows:

C13H15N Molecular Formula \text{C}_{13}\text{H}_{15}\text{N}\quad \text{ Molecular Formula }

The hydrochloride salt form improves stability and solubility in aqueous environments, making it suitable for various biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria. For instance, a study reported an inhibition concentration (IC50) of 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Antiparasitic Effects

The compound has also shown potential as an antiparasitic agent. Research indicates that it exhibits activity against Plasmodium falciparum, the causative agent of malaria. The mechanism appears to involve interference with the parasite's redox homeostasis, leading to cell death during the trophozoite stage . This is particularly relevant given the increasing resistance to conventional antimalarial drugs.

Antioxidant Properties

Another significant aspect of this compound is its antioxidant capacity. Studies have indicated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer .

Case Study 1: Antibacterial Evaluation

In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The results are summarized in Table 1:

Bacterial StrainIC50 (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

This data demonstrates the compound's potential as a broad-spectrum antibacterial agent.

Case Study 2: Antimalarial Activity

A separate study focused on the antimalarial properties of the compound. Using a concentration range from 1 to 100 µM, researchers found that it inhibited P. falciparum growth with an IC50 value of approximately 15 µM. These findings suggest that further development could lead to effective treatments against malaria .

Research Findings Summary

The biological activities of this compound are promising across several domains:

  • Antimicrobial Activity : Effective against key bacterial pathogens.
  • Antiparasitic Activity : Significant effects on malaria parasites.
  • Antioxidant Properties : Potential for therapeutic applications in oxidative stress-related conditions.

Properties

CAS No.

1171518-73-2

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

3-ethyl-7,8-dimethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)14;/h5-7H,4H2,1-3H3,(H2,14,15);1H

InChI Key

WINOEYNNUANKEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C(C=CC2=C1)C)C)N.Cl

Origin of Product

United States

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